Methyl beta-L-daunosaminide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl beta-L-daunosaminide is a chemical compound with the molecular formula C7H15NO3 · HCl and a molecular weight of 197.66 This compound is primarily used in the field of biomedicine, particularly for its antineoplastic properties, making it effective against various malignancies, including leukemia and solid tumors.
Preparation Methods
The synthesis of Methyl beta-L-daunosaminide involves several steps. One of the methods includes the enantiospecific synthesis of D-daunosamine from thioglycolic acid . The reaction conditions typically involve the use of specific catalysts and reagents to ensure the correct stereochemistry of the product. Industrial production methods may vary, but they generally follow similar synthetic routes to achieve high purity and yield.
Chemical Reactions Analysis
Methyl beta-L-daunosaminide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Methyl beta-L-daunosaminide has several scientific research applications:
Chemistry: It is used in the synthesis of various complex molecules and as a building block for other chemical compounds.
Biology: It is studied for its role in biological processes and its interaction with various biomolecules.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl beta-L-daunosaminide involves its interaction with specific molecular targets and pathways. It exerts its effects by interfering with the replication of cancer cells, leading to cell death. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various cellular processes critical for cancer cell survival.
Comparison with Similar Compounds
Methyl beta-L-daunosaminide is unique due to its specific structure and antineoplastic properties. Similar compounds include:
Daunorubicin: An anthracycline antibiotic used in cancer treatment.
Doxorubicin: Another anthracycline antibiotic with similar uses in oncology.
Epirubicin: A derivative of doxorubicin with a slightly different chemical structure and pharmacological profile.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications in cancer treatment.
Properties
IUPAC Name |
(2S,3S,4S,6S)-4-amino-6-methoxy-2-methyloxan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-4-7(9)5(8)3-6(10-2)11-4/h4-7,9H,3,8H2,1-2H3/t4-,5-,6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWJWFKPPXKEJV-ZTYPAOSTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@H](O1)OC)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.